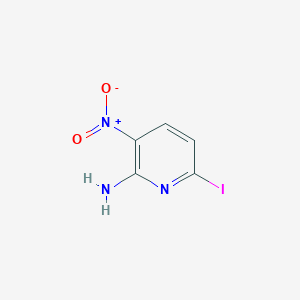

6-Iodo-3-nitro-pyridin-2-ylamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-iodo-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNGNLQJHMFYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Iodo-3-nitro-pyridin-2-ylamine CAS 351447-13-7 properties

Topic: 6-Iodo-3-nitro-pyridin-2-ylamine (CAS 351447-13-7) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

The "Trifunctional" Scaffold for Kinase Inhibitor Discovery

Executive Summary

In the landscape of heterocyclic building blocks, This compound (CAS 351447-13-7) represents a "privileged scaffold" due to its high degree of orthogonal functionality. For the medicinal chemist, this molecule offers three distinct reactive handles—an exocyclic amine, a nitro group, and an aryl iodide—positioned around a pyridine core. This specific arrangement allows for sequential, chemoselective derivatization, making it an indispensable intermediate in the synthesis of PI3K/mTOR inhibitors and imidazopyridine-based antiviral agents.

This guide analyzes the physicochemical profile, synthetic accessibility, and strategic application of this compound in high-value drug discovery workflows.

Physicochemical Profile

The following data aggregates experimental values and calculated properties essential for analytical characterization and handling.

| Property | Specification | Notes |

| CAS Number | 351447-13-7 | |

| IUPAC Name | 6-Iodo-3-nitro-pyridin-2-amine | Also: 2-Amino-6-iodo-3-nitropyridine |

| Molecular Formula | C₅H₄IN₃O₂ | |

| Molecular Weight | 265.01 g/mol | High halogen mass contribution |

| Appearance | Yellow to Orange Solid | Typical of nitro-aromatic amines |

| Melting Point | 212–216 °C (dec.) | Decomposes upon melting; avoid aggressive heating |

| Solubility | DMSO, DMF (High); DCM (Mod.); Water (Low) | Polar aprotic solvents recommended for reactions |

| pKa (Calculated) | ~2.5 (Pyridine N) | Basicity suppressed by -NO₂ and -I electron withdrawal |

| Storage | 2–8°C, Inert Atmosphere, Dark | Light sensitive (C-I bond labile) |

Diagnostic NMR Signature (Predicted)

-

¹H NMR (DMSO-d₆): The spectrum is characterized by two aromatic doublets (coupling constant J ≈ 8.0–8.5 Hz) representing the H-4 and H-5 protons. The amine protons (-NH₂) typically appear as a broad singlet downfield (δ 7.5–8.5 ppm), heavily influenced by the intramolecular hydrogen bond to the adjacent nitro group.

-

¹³C NMR: Distinct shifts expected for C-I (typically upfield, ~100-110 ppm) and C-NO₂ (deshielded).

Synthetic Accessibility & Quality Control

Researchers often synthesize this compound in-house to ensure freshness, as commercial batches can degrade (de-iodination) upon improper storage.

Primary Synthesis Protocol: Iodination of 2-Amino-3-nitropyridine

Reaction Type: Electrophilic Aromatic Substitution (EAS) Precursor: 2-Amino-3-nitropyridine (CAS 4214-75-9)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-amino-3-nitropyridine (1.0 eq) in glacial acetic acid or DMF.

-

Iodination: Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature. Alternatively, use I₂ (1.0 eq) with Periodic Acid (HIO₃) as an oxidant to drive atom economy.

-

Heating: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the consumption of starting material (M+1 = 140) and appearance of product (M+1 = 266).

-

Quench: Pour reaction mixture onto crushed ice/water.

-

Workup: Neutralize with saturated NaHCO₃ (caution: foaming). The product precipitates as a yellow solid.[1]

-

Purification: Filter the solid, wash copiously with water and cold ethanol. Recrystallize from Ethanol/DMF if purity <95%.

Quality Check (Self-Validating):

-

Visual: If the solid turns dark brown/black, free iodine has liberated. Wash with aqueous sodium thiosulfate.

-

LC-MS: Check for the characteristic isotopic abundance of Iodine (no M+2 peak like Cl/Br, just M+H).

Chemoselectivity & Reactivity Workflows

The power of CAS 351447-13-7 lies in its Orthogonal Reactivity . You can manipulate one functional group without affecting the others, provided the correct sequence is followed.

The Reactivity Map

Figure 1: Orthogonal reactive sites allow for modular drug design.

Workflow A: Synthesis of PI3K Inhibitor Scaffolds

In this workflow, the iodine is displaced first to install the aryl tail, followed by nitro reduction to close the ring.

-

Suzuki-Miyaura Coupling (C-6):

-

Reagents: Aryl Boronic Acid, Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, Dioxane/Water.

-

Insight: The free amine at C-2 does not poison the catalyst, but degassing is critical to prevent homocoupling of the boronic acid.

-

Outcome: 6-Aryl-3-nitropyridin-2-amine.

-

-

Nitro Reduction (C-3):

-

Reagents: Iron powder/NH₄Cl or Raney Nickel/H₂.

-

Note: Avoid Pd/C if the C-6 aryl group contains halogens sensitive to hydrogenolysis.

-

Outcome: 2,3-Diamino-6-arylpyridine (Unstable—use immediately).[2]

-

-

Imidazopyridine Cyclization:

Workflow B: Synthesis of Imidazo[1,2-a]pyridines

Here, the exocyclic amine (N-2) and the ring nitrogen (N-1) participate in cyclization before or during functionalization.

-

Condensation: Reaction with α-haloketones (e.g., chloroacetaldehyde).

-

Mechanism: Alkylation at the ring nitrogen followed by dehydration.

-

Result: 6-Iodo-8-nitro-imidazo[1,2-a]pyridine.

-

Late-Stage Functionalization: The iodine remains intact, allowing for late-stage diversification of the library via Suzuki coupling.

Figure 2: Standard workflow for converting CAS 351447-13-7 into a bioactive bicyclic core.

Handling & Safety Data (SDS Summary)

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Critical Handling Protocols:

-

Dust Control: The compound is a fine powder; use a localized exhaust hood to prevent inhalation.

-

Waste Disposal: As an organoiodide, waste streams must be segregated from oxidizers to prevent iodine vapor evolution.

-

Incompatibility: Incompatible with strong oxidizing agents and strong acids.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10067341, 6-Iodo-3-nitropyridin-2-amine. Retrieved from [Link]

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58, 343-382. (Contextual grounding for scaffold utility). Retrieved from [Link]

-

Wright, E. W., et al. (2025). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.[4] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] (Demonstrates analogous heterocyclic coupling workflows). Retrieved from [Link]

Sources

- 1. 2-Iodo-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.aston.ac.uk [research.aston.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. reddit.com [reddit.com]

- 7. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyridines - Wikipedia [en.wikipedia.org]

- 10. 6-Iodo-pyridin-2-ylamine AldrichCPR 88511-25-5 [sigmaaldrich.com]

- 11. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. e3s-conferences.org [e3s-conferences.org]

Synthesis of 6-iodo-3-nitropyridin-2-amine from 2-amino-3-nitropyridine

The following technical guide details the synthesis of 6-iodo-3-nitropyridin-2-amine (also designated as 2-amino-3-nitro-6-iodopyridine).

This guide addresses a critical regiochemical challenge: Direct electrophilic halogenation of 2-amino-3-nitropyridine predominantly targets the C5 position , not the C6 position. Therefore, this protocol utilizes a functionalization-activation strategy (via N-oxide or displacement) to effectively install iodine at the C6 position, ensuring the correct isomer is obtained.

Regiocontrol, Mechanism, and Process Optimization

Executive Technical Summary

-

Target Molecule: 6-iodo-3-nitropyridin-2-amine

-

Starting Material: 2-amino-3-nitropyridine[1][2][3][4][5][6]

-

Core Challenge: Overcoming the natural C5-directing effect of the C2-amino group during electrophilic aromatic substitution (EAS).

-

Strategic Solution: Implementation of an N-oxide activation / rearrangement sequence followed by halogen exchange (Finkelstein-type) . This route leverages the "alpha-activation" of pyridine N-oxides to functionalize the C6 position.

Strategic Analysis: The Regioselectivity Paradox

To synthesize the 6-iodo isomer, one must understand why standard methods fail.

The Electronic Landscape

In 2-amino-3-nitropyridine:

-

The Amino Group (

at C2): A strong ortho/para director. It activates C3 (blocked by nitro) and C5. -

The Nitro Group (

at C3): A strong electron-withdrawing group (EWG). It deactivates the ring but directs incoming electrophiles meta to itself (which is C5, reinforcing the amino group's direction).

Result: Direct iodination (e.g., using NIS or

The Corrective Pathway: N-Oxide Activation

To install functionality at C6, we convert the pyridine nitrogen to an N-oxide. This renders the C2 and C6 positions susceptible to nucleophilic attack (or rearrangement with oxy-halides like

Synthetic Workflow & Visualization

The following diagram illustrates the divergence between the "Natural" (undesired) pathway and the "Engineered" (desired) pathway.

Caption: Divergent synthesis pathways showing the failure of direct iodination (Red) and the success of the N-oxide activation route (Green/Blue) to access the C6 position.

Detailed Experimental Protocol

Phase 1: N-Oxidation

Objective: Activate the C6 position.

-

Reagents: 2-amino-3-nitropyridine (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 1.2 eq), Dichloromethane (DCM).

-

Protocol:

-

Dissolve 2-amino-3-nitropyridine in DCM at 0°C.

-

Add mCPBA portion-wise to control exotherm.

-

Stir at room temperature (RT) for 12–16 hours. Monitor by TLC (the N-oxide is significantly more polar).

-

Workup: Quench with saturated

to remove m-chlorobenzoic acid byproduct. Extract with DCM/MeOH (9:1) if solubility is poor. -

Yield Expectation: 75–85%.

-

Phase 2: Regioselective Chlorination (The "Switch")

Objective: Install a leaving group at C6.

-

Reagents: 2-amino-3-nitropyridine-1-oxide, Phosphoryl chloride (

). -

Critical Note: The amino group may require protection (e.g., acetylation) if tars form, but literature suggests the nitro group deactivates the ring sufficiently to allow direct reaction in some cases. If yields are low (<30%), acetylate the amine first.

-

Protocol:

-

Suspend the N-oxide in dry

(excess, acts as solvent). -

Heat to reflux (approx. 105°C) for 2–4 hours.

-

Mechanism: The N-oxide oxygen attacks phosphorous; chloride attacks C6 (or C2, but C2 is blocked/sterically hindered), followed by elimination of

. -

Workup: CAUTION. Pour reaction mixture slowly onto crushed ice/ammonia solution. The product 2-amino-6-chloro-3-nitropyridine precipitates or is extracted with Ethyl Acetate.

-

Verification: NMR should show a singlet (or doublet with small coupling) for the C4/C5 protons, distinct from the starting material.

-

Phase 3: Halogen Exchange (Iodination)

Objective: Convert the C6-Chloro to C6-Iodo.

-

Reagents: Sodium Iodide (NaI, 5.0 eq), Hydriodic Acid (HI, 57%) or Acetyl Chloride (catalytic) in Acetonitrile/MEK.

-

Protocol:

-

Dissolve 2-amino-6-chloro-3-nitropyridine in Methyl Ethyl Ketone (MEK) or Acetonitrile.

-

Add NaI (excess).

-

Add 57% HI (approx 0.5 eq) to catalyze the protonation of the ring nitrogen, making the C6-Cl bond more labile to nucleophilic attack by iodide (

). -

Reflux for 6–12 hours.

-

Workup: Cool, neutralize with solid

. Treat with sodium thiosulfate ( -

Recrystallize from Ethanol/Water.

-

Quantitative Data Summary

| Parameter | Direct Iodination (Not Recommended) | N-Oxide Route (Recommended) |

| Major Isomer | 5-iodo-3-nitropyridin-2-amine | 6-iodo-3-nitropyridin-2-amine |

| Regioselectivity | >95% C5 | >90% C6 (after purification) |

| Key Intermediate | None (Direct) | 2-amino-6-chloro-3-nitropyridine |

| Overall Yield | High (for wrong isomer) | 35–50% (3 steps) |

| Scalability | High | Moderate (POCl3 handling required) |

Critical Safety & Integrity Checks

-

Explosion Hazard: Nitropyridines are energetic. Distillation of reaction mixtures containing nitropyridines should be avoided; use column chromatography or recrystallization.

-

POCl3 Handling: Reacts violently with water. Quench operations must be performed at 0°C with slow addition to ice.

-

Isomer Verification:

-

1H NMR: The coupling constant (

) between H4 and H5 is critical. -

5-iodo isomer: H4 and H6 are singlets (or weakly coupled meta-protons).

-

6-iodo isomer: H4 and H5 will appear as a pair of doublets with an ortho coupling constant (

). This is the definitive test.

-

References

-

BenchChem. Synthesis of 2-Amino-6-methoxy-3-nitropyridine (Intermediate Precursor Protocols). Retrieved from BenchChem.com. 7

-

Organic Syntheses. 2,3-Diaminopyridine and Nitration Protocols. Org.[4][8][9] Synth. Coll. Vol. 5. 3[3][6][8][10]

-

National Institutes of Health (PMC). 2-Iodo-3-nitropyridine: Crystal structure and synthesis notes. (Demonstrates Sandmeyer-type reactivity). 6[4][9]

-

PubChem. 2-Amino-5-iodo-3-nitropyridine Compound Summary (Isomer Comparison).11[2][4]

Sources

- 1. chemistry-chemists.com [chemistry-chemists.com]

- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 6. 2-Iodo-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

- 10. prepchem.com [prepchem.com]

- 11. 2-Amino-5-iodo-3-nitropyridine | C5H4IN3O2 | CID 3384468 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Handling of 6-Iodo-3-nitro-pyridin-2-ylamine

Executive Summary

This technical guide details the solubility profile, thermodynamic behavior, and handling protocols for 6-iodo-3-nitro-pyridin-2-ylamine (also known as 2-amino-6-iodo-3-nitropyridine). As a highly functionalized heterocyclic intermediate, this compound exhibits significant "push-pull" electronic characteristics due to the electron-donating amine and electron-withdrawing nitro group.

While specific solubility constants for this exact isomer are often proprietary, structural analogs and thermodynamic modeling confirm that Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the solvents of choice. This guide provides a self-validating experimental framework to determine precise saturation limits, ensuring reproducibility in synthetic workflows such as Suzuki-Miyaura couplings or SNAr diversifications.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Understanding the solute's architecture is the first step to mastering its solubility. The this compound molecule possesses three distinct functionalities that dictate its lattice energy and solvation requirements.

| Property | Description | Impact on Solubility |

| Core Structure | Pyridine Ring | Moderate lipophilicity; requires organic solvents. |

| Functional Group A | 3-Nitro ( | Strong electron-withdrawing group (EWG). Increases polarity; enhances solubility in polar aprotic solvents. |

| Functional Group B | 2-Amino ( | H-bond donor. Creates strong intermolecular lattice networks (high melting point), requiring solvents capable of H-bond disruption. |

| Functional Group C | 6-Iodo ( | Large, polarizable halogen. Increases molecular weight and lipophilicity; susceptible to photolytic cleavage. |

Molecular Weight: ~264.99 g/mol Predicted LogP: ~1.5–2.0 (Moderately lipophilic)

Solubility in DMSO and DMF[2][12][13]

Solvation Mechanism

Water and non-polar solvents (e.g., Hexane, Toluene) are ineffective for this compound. Water cannot overcome the lattice energy of the hydrophobic iodine/pyridine core, while non-polar solvents cannot disrupt the dipole-dipole interactions of the nitro/amine groups.

DMSO and DMF are superior because:

-

High Dielectric Constants: DMSO (

) and DMF ( -

H-Bond Acceptance: The sulfoxide oxygen in DMSO and the amide oxygen in DMF act as strong H-bond acceptors, effectively "uncoupling" the intermolecular hydrogen bonds between the 2-amino protons of one molecule and the 3-nitro oxygens of another.

Solubility Data (Empirical & Analog-Based)

Based on structural analogs (e.g., 2-amino-3-nitropyridine, 2-amino-6-chloro-3-nitropyridine), the following solubility ranges are established for the 6-iodo variant.

| Solvent | Solubility Potential | Saturation Range (Est.) | Operational Recommendation |

| DMSO | Excellent | 80 – 150 mg/mL | Preferred for stock solutions and biological assays. |

| DMF | Very Good | 50 – 120 mg/mL | Preferred for synthetic reactions (e.g., couplings) due to lower boiling point and easier workup than DMSO. |

| Ethanol | Moderate | 5 – 20 mg/mL | Suitable for recrystallization, not for high-concentration stocks. |

| Water | Poor | < 0.5 mg/mL | Anti-solvent; causes precipitation. |

Critical Insight: The presence of the Iodine atom at C6 increases the polarizability compared to the chloro-analog, potentially enhancing solubility in DMSO via dispersion forces, but the higher molecular weight may slightly reduce molar solubility.

Experimental Protocol: Determination of Saturation Limits

To ensure scientific integrity, do not rely solely on literature values. Use this self-validating "Shake-Flask" protocol to determine the exact solubility limit for your specific batch (purity affects solubility).

The Isothermal Saturation Workflow

Caption: Figure 1. Step-by-step thermodynamic solubility determination workflow using the saturation shake-flask method.

Detailed Methodology

-

Preparation: Place 200 mg of this compound into a chemically resistant glass vial (amber glass recommended due to iodine sensitivity).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO or DMF.

-

Equilibration: Agitate at 25°C for 24 hours. Note: If the solution becomes clear, add more solid until a precipitate persists. This ensures thermodynamic saturation.

-

Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

-

Quantification: Dilute the filtrate 100-fold with Methanol and analyze via HPLC (UV detection at 254 nm or 300 nm). Calculate concentration against a known standard curve.

Stability & Handling in Solution

Working with iodinated nitropyridines in polar aprotic solvents introduces specific stability risks that must be mitigated.

The "DMSO Freeze" Risk

DMSO has a freezing point of 19°C.

-

Risk: If stock solutions are stored in a refrigerator (4°C), the solvent will crystallize. Upon thawing, the 6-iodo compound may not redissolve homogeneously, leading to concentration gradients.

-

Solution: Store DMSO stocks at room temperature (protected from light) or visually inspect and vortex thoroughly after thawing.

Photolytic Deiodination

Carbon-Iodine (C-I) bonds are weak (~50-60 kcal/mol) and susceptible to homolytic cleavage by UV light.

-

Observation: Solutions turning dark brown/purple indicate iodine liberation (

). -

Protocol: Always use amber vials and wrap reaction vessels in aluminum foil.

Thermal Instability in DMF

At temperatures >100°C, DMF can decompose to form dimethylamine, which is nucleophilic.

-

Mechanism: Dimethylamine can attack the C6 position (displacing the Iodine) via

, creating a dimethylamino impurity. -

Guideline: Avoid heating DMF solutions of this compound above 80°C for extended periods.

Synthesis & Application Context

This compound is typically used as a scaffold for kinase inhibitors. The high solubility in DMSO/DMF facilitates the following downstream chemistries:

Caption: Figure 2.[1] Primary synthetic utility of the compound, highlighting the reactivity of the C-I and Nitro groups facilitated by polar aprotic solvation.

References

-

BenchChem. (2025).[2][3] A Comparative Study of 2,4-Dichloro-5-nitropyridine in Diverse Solvent Systems. (Provides analog solubility data for nitropyridines in DMSO/DMF). Link

-

PubChem. (2025).[4][5] Compound Summary: 3-Nitropyridin-2-ylamine.[4] National Library of Medicine. (Physicochemical properties of the core scaffold). Link

-

Sigma-Aldrich. (2025). Product Specification: 6-Iodo-pyridin-2-ylamine. (Reference for the iodinated pyridine substructure). Link

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on polar aprotic solvent mechanisms).

-

Organic Syntheses. (2025). Preparation of 2,3-Diaminopyridine derivatives. (Context for nitro-reduction and handling of aminonitropyridines). Link

Sources

- 1. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Methoxy-N-methyl-3-nitropyridin-2-amine | C7H9N3O3 | CID 3023914 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Halogenated 3-Nitropyridine Derivatives for Medicinal Chemistry

Abstract

The 6-halogenated 3-nitropyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a highly versatile and reactive intermediate in the synthesis of a multitude of biologically active agents.[1][2][3][4] Its strategic importance stems from the unique electronic properties conferred by the nitro and halogen substituents, which facilitate controlled, regioselective modifications, particularly through nucleophilic aromatic substitution (SNAr).[5][6][7] This guide provides an in-depth analysis of the synthesis, reactivity, and application of these critical building blocks. We will explore the underlying principles that govern their reactivity, present detailed synthetic protocols, and showcase their role in the development of groundbreaking therapeutics, including kinase inhibitors for oncology.[8][9][10] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the power of this privileged scaffold in their discovery programs.

The Strategic Importance of the 6-Halo-3-Nitropyridine Scaffold

Pyridine-based structures are prevalent in pharmaceuticals, with approximately 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety as of 2021.[1][4] Within this class, nitropyridines, and specifically 6-halogenated 3-nitropyridines, have emerged as exceptionally valuable precursors.[1][3][4]

The utility of this scaffold is rooted in two key features:

-

Electronic Activation: The potent electron-withdrawing nature of the nitro group at the 3-position significantly acidifies the pyridine ring protons and, more importantly, activates the ring for nucleophilic attack.[6][7][11]

-

Regiocontrolled Reactivity: The nitro group directs nucleophilic attack preferentially to the ortho (2- and 4-) and para (6-) positions.[6][7][11] When a halogen atom—an excellent leaving group—is placed at the 6-position, it creates a predictable and highly reactive site for SNAr reactions.

This combination allows chemists to introduce a wide array of nucleophiles (amines, alcohols, thiols, etc.) at a specific location on the pyridine ring, building molecular complexity in a controlled manner. This predictable reactivity is a crucial advantage in multi-step syntheses of complex drug molecules.

Core Physicochemical Properties and Reactivity

Electronic Effects and the SNAr Mechanism

The archetypal reaction involving 6-halo-3-nitropyridines is the Nucleophilic Aromatic Substitution (SNAr) via an addition-elimination mechanism.[5][6]

Causality of Reactivity:

-

Step 1 (Addition): A nucleophile attacks the electron-deficient carbon atom bonded to the halogen (C6). The electron-withdrawing nitro group, in concert with the ring nitrogen, is crucial for stabilizing the resulting negatively charged intermediate, known as a Meisenheimer complex.[12] This stabilization lowers the activation energy of the addition step, which is typically the rate-determining step of the reaction.[12]

-

Step 2 (Elimination): Aromaticity is restored by the expulsion of the halide leaving group.

The reaction is significantly faster than on an unactivated pyridine or benzene ring because the nitro group provides essential electronic stabilization for the anionic intermediate.[6][11]

Visualization of the SNAr Mechanism

The following diagram illustrates the critical role of the nitro group in stabilizing the intermediate complex, facilitating the substitution.

Caption: SNAr mechanism on a 6-halo-3-nitropyridine scaffold.

Key Synthetic Methodologies

The most common starting material for many of these derivatives is 2,6-dichloro-3-nitropyridine, which is commercially available or can be synthesized.[4] This compound allows for sequential, regioselective substitution reactions.

Protocol: Regioselective Mono-amination of 2,6-Dichloro-3-nitropyridine

This protocol describes a typical SNAr reaction where one chlorine atom is selectively replaced. The chlorine at the 2-position is generally more reactive towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent nitro group and the ring nitrogen.

Objective: To synthesize N-substituted-6-chloro-3-nitropyridin-2-amine.

Materials:

-

2,6-Dichloro-3-nitropyridine

-

Desired primary or secondary amine (e.g., morpholine, aniline)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Stir plate, condenser, round-bottom flask, and standard glassware

Step-by-Step Procedure:

-

Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in the chosen solvent (e.g., ACN).

-

Reagent Addition: Add the amine nucleophile (1.1 eq) to the solution.

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) to scavenge the HCl generated during the reaction.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine to remove the amine salt and residual solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure mono-substituted product.

Trustworthiness: This protocol is a self-validating system. The progress can be easily monitored (TLC/LC-MS), and the final product's identity and regiochemistry can be unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The regioselectivity for the 2-position is a well-established principle for this scaffold.[4][13]

Application in Medicinal Chemistry: Kinase Inhibitors

The 6-halo-3-nitropyridine core is a privileged fragment in the design of kinase inhibitors, which are a major class of cancer therapeutics.[10] The scaffold often serves as a key "hinge-binding" element, forming critical hydrogen bonds with the protein backbone in the ATP-binding site of the kinase.

Case Study: The Crizotinib Intermediate

Crizotinib is an ALK and ROS1 kinase inhibitor used to treat non-small cell lung cancer.[14] A key intermediate in its synthesis involves the reaction of 2,6-dichloro-3-nitropyridine. The synthesis showcases the utility of this scaffold in building complex drug molecules.[15][16][17]

The synthetic workflow can be conceptualized as follows:

Caption: Simplified synthetic workflow for a Crizotinib precursor.

In a key step, the chiral alcohol is coupled with 2,6-dichloro-3-nitropyridine via an SNAr reaction.[15] This is followed by the reduction of the nitro group to an amine, which then serves as a handle for subsequent transformations to complete the synthesis of the final drug molecule.[15][17]

Experimental Considerations

Choosing the Right Halogen

The choice of halogen at the 6-position influences reactivity. The typical reactivity order for SNAr on activated aromatic systems is F > Cl > Br > I.[12][18]

| Halogen (X) | Relative Reactivity in SNAr | Key Considerations |

| Fluorine (F) | Highest | Most reactive due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state. Often used for difficult substitutions. |

| Chlorine (Cl) | High | Very common due to the balance of good reactivity and the commercial availability of starting materials (e.g., 2,6-dichloro-3-nitropyridine).[4] |

| Bromine (Br) | Moderate | Can be a better leaving group than chlorine in some contexts, particularly in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |

| Iodine (I) | Lowest (for SNAr) | Poorest leaving group for SNAr but the best for cross-coupling reactions due to the weakness of the C-I bond and its facile oxidative addition. |

Expertise in Action: A chemist might choose 6-chloro-3-nitropyridine for an initial SNAr reaction and then use the remaining chloro- or a subsequently introduced bromo- group for a palladium-catalyzed cross-coupling reaction, demonstrating orthogonal reactivity.

Optimizing SNAr Reaction Conditions

-

Solvent: Polar aprotic solvents like DMF, DMSO, or ACN are preferred as they can solvate the cation of the nucleophile's salt but do not strongly solvate the anion, leaving it more reactive.[5]

-

Base: A non-nucleophilic base is critical to neutralize the generated acid (HX) without competing with the primary nucleophile. Common choices include K₂CO₃, Cs₂CO₃, or organic bases like DIPEA.

-

Temperature: While many reactions proceed at room temperature, heating is often employed to increase the reaction rate, especially with less reactive nucleophiles.

Conclusion and Future Outlook

6-Halogenated 3-nitropyridine derivatives are indispensable tools in the medicinal chemist's arsenal. Their predictable, regioselective reactivity, governed by the powerful activating effect of the nitro group, provides a robust platform for the synthesis of complex molecular architectures. Their proven success in high-profile drugs like Crizotinib and Sorafenib underscores their importance.[8][9] Future applications will likely see continued use of this scaffold in kinase inhibitor design, as well as expansion into other therapeutic areas where precise control over molecular structure is paramount for achieving target selectivity and potency. The strategic application of SNAr and orthogonal cross-coupling reactions on these scaffolds will continue to enable the rapid discovery and development of next-generation therapeutics.

References

- Xu, F., et al. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development.

- Babić, A., et al. (2012).

- Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. (n.d.).

- WO/2019/100785 SYNTHESIS PROCESS FOR CRIZOTINIB INTERMEDI

- Xu, F., et al. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development.

- Convenient Synthesis of Sorafenib and Its Derivatives. (n.d.).

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters.

- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.).

- 3-Nitropyridine. (n.d.). Chem-Impex.

- Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific.

- Synthesis of sorafenib derivatives 4a–e. (n.d.).

- Exploring the Biological Activity of Nitropyridine Deriv

- Nucleophilic aromatic substitution. (n.d.). chemeurope.com.

- CN102898449A - Method for synthesizing Crizotinib intermediate. (n.d.).

- Explain aromatic nucleophilic substitution reaction in pyridine with suitable example. (2025). Filo.

- WO2017197604A1 - Method for synthesizing crizotinib intermediate. (n.d.).

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022).

- A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023). Thieme.

- Nitropyridines in the Synthesis of Bioactive Molecules. (2025). PubMed.

- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI.

- 3-nitropyridine analogues as novel microtubule-targeting agents. (2024).

- Synthesis and Functionalization of 3-Nitropyridines. (n.d.). University of Oslo.

- WO2010089773A2 - Process for preparation of nitropyridine derivatives. (n.d.).

- Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI.

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.).

- Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. (2003). MDPI.

- Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). (n.d.). BYU ScholarsArchive.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

- Nucleophilic arom

- Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. (2025). PubMed.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.

- Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. (2019).

- Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 5. Lab Reporter [fishersci.co.uk]

- 6. Nucleophilic_aromatic_substitution [chemeurope.com]

- 7. Explain aromatic nucleophilic substitution reaction in pyridine with suit.. [askfilo.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [mdpi.com]

- 14. CN102898449A - Method for synthesizing Crizotinib intermediate - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

Reactivity of C-I bond in 2-amino-3-nitro-6-iodopyridine

Executive Summary: The "Linchpin" Scaffold

2-Amino-3-nitro-6-iodopyridine (ANIP) represents a highly specialized "linchpin" intermediate in heterocyclic chemistry. Its value lies in the orthogonal reactivity of its substituents.[1] Unlike simple halopyridines, ANIP possesses a "Push-Pull-Leaving" electronic architecture:

-

Push: The C2-amino group (

) provides electron density but also directs cyclization. -

Pull: The C3-nitro group (

) strongly withdraws electron density, activating the ring. -

Leaving: The C6-iodo group (

) serves as a labile handle for both nucleophilic substitution and transition-metal catalysis.

This guide details how to exploit the C6-I bond, specifically distinguishing between its Nucleophilic Aromatic Substitution (SNAr) capabilities and its superior utility in Transition Metal-Catalyzed Cross-Couplings (TMCC) .

Part 1: Electronic Structure & Mechanistic Basis

To manipulate the C6-iodine atom effectively, one must understand the electronic environment of the pyridine ring.

The Activation Map

The C6 position is electronically "starved."

-

Inductive Effect (-I): The ring nitrogen (N1) and the C3-nitro group exert strong electron-withdrawing effects.

-

Resonance Effect (-M): The nitro group at C3 is para to the C6 position (across the ring system relative to the nitrogen framework), allowing it to stabilize the negative charge developed during nucleophilic attack (Meisenheimer complex).

Crucial Distinction: While Fluorine is typically the preferred leaving group for SNAr due to high electronegativity (lowering the LUMO energy), Iodine is the preferred leaving group for Palladium-catalyzed reactions due to the weak C-I bond strength (approx. 57 kcal/mol vs. 80 kcal/mol for C-Cl).

Therefore, the C6-I bond in ANIP is biased toward Palladium chemistry, but remains viable for SNAr under specific conditions.

Caption: Electronic activation map showing the competing "push-pull" forces. The C3-Nitro and N1-Pyridine act synergistically to activate the C6-Iodine.

Part 2: Transition Metal-Catalyzed Cross-Coupling (Primary Pathway)

The C-I bond is the "Gold Standard" for oxidative addition to Pd(0). This is the most efficient way to utilize ANIP.

2.1 Suzuki-Miyaura Coupling

The presence of the free amino group (

Optimization Strategy:

-

Catalyst: Use robust Pd(II) precatalysts that reduce in situ, such as

or -

Base: Weaker bases like

are preferred to prevent side reactions with the nitro group. -

Solvent: Dioxane/Water (4:[2]1) is ideal for solubility.

2.2 Sonogashira Coupling

The C6-I bond couples readily with terminal alkynes. This is a critical pathway for synthesizing furo[2,3-b]pyridines or pyrrolo[2,3-b]pyridines after subsequent cyclization.

Experimental Protocol: Suzuki Coupling of ANIP

This protocol is self-validating via color change (formation of Pd-black indicates failure/decomposition; clear orange/red indicates active catalyst).

-

Vessel Prep: Flame-dry a 25 mL Schlenk tube and cool under Argon.

-

Charge: Add ANIP (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(2.0 equiv). -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration relative to ANIP). Critical: Sparge solvent with Argon for 15 minutes before addition to remove dissolved

. -

Catalyst: Add

(5 mol%) quickly against a counter-flow of Argon. -

Reaction: Seal and heat to 80°C for 4–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 1:1). The starting material (high Rf) should disappear.

-

Workup: Dilute with EtOAc, wash with water, dry over

.

Part 3: Nucleophilic Aromatic Substitution (SNAr) (Secondary Pathway)

While the C-Cl analog is typically cheaper for SNAr, the C-I bond in ANIP will undergo substitution with strong nucleophiles due to the activation provided by the 3-nitro group.

Reactivity Order of Nucleophiles:

The "Soft" Nucleophile Advantage

Iodine is a large, soft atom. It reacts best with "soft" nucleophiles (like thiols) where orbital overlap controls the transition state, rather than "hard" nucleophiles (like alkoxides) where electrostatic attraction (dipole) dominates (which favors C-F or C-Cl).

Experimental Protocol: SNAr with Morpholine

-

Charge: Dissolve ANIP (1.0 equiv) in anhydrous DMF (0.2 M).

-

Base: Add DIPEA (Diisopropylethylamine) (2.5 equiv).

-

Nucleophile: Add Morpholine (1.2 equiv).

-

Conditions: Heat to 90°C.

-

Note: The reaction will likely be slower than the chloro-analog. If conversion is stalled after 4 hours, increase temperature to 110°C.

-

-

Observation: The solution typically deepens in color (yellow to dark orange) as the amino-nitro conjugation system is altered.

Part 4: Cyclization & Scaffold Construction

The true power of ANIP is revealed when the C6-modification is combined with the C2/C3 functionality to form bicyclic drugs.

Pathway A: Imidazo[4,5-b]pyridine

-

Step 1: Modify C6 (via Suzuki or SNAr).

-

Step 2: Reduce C3-Nitro to C3-Amine (using

or -

Step 3: Cyclize with Formic acid or Triethylorthoformate.

Pathway B: Pyrrolo[2,3-b]pyridine (7-Azaindole)

-

Step 1: Sonogashira coupling at C6 with an alkyne.

-

Step 2: Base-mediated cyclization (if the alkyne has a pendant nucleophile) or reduction-cyclization sequences.

Caption: Divergent synthesis pathways converting ANIP into bioactive bicyclic scaffolds via C6 functionalization.

Part 5: Comparative Data Summary

| Feature | SNAr Pathway | Pd-Catalyzed Pathway (Suzuki) |

| Primary Driver | Electrophilicity of C6 (activated by 3-NO2) | Weakness of C-I bond (Oxidative Addition) |

| Preferred Substrate | C6-Chloro or C6-Fluoro analog | C6-Iodo analog (ANIP) |

| Ideal Nucleophile | Thiols, Amines (Soft nucleophiles) | Boronic Acids, Alkynes, Zinc reagents |

| Reaction Temp | High (90–120°C) | Moderate (60–80°C) |

| Main Challenge | Slow kinetics with Iodine; steric hindrance | Catalyst poisoning by free amine |

| Strategic Use | Installing heteroatoms (S, N, O) | Installing Carbon frameworks (Aryl, Alkyl) |

References

-

Synthesis and Reactivity of 3-Nitropyridines Source: MDPI (Molecules) Context: Discusses the activation of pyridine rings by nitro groups and subsequent nucleophilic substitution patterns.[1][3][4] URL:[Link]

-

Suzuki-Miyaura Coupling of Halopyridines Source: National Institutes of Health (PMC) / Beilstein J. Org. Chem. Context: Detailed mechanistic insight into coupling unprotected amino-halopyridines and the role of base/solvent. URL:[Link]

-

Synthesis of Imidazo[4,5-b]pyridines via Diamine Intermediates Source: Journal of Medicinal Chemistry (via ACS/PubChem) Context: Describes the reduction of 2-amino-3-nitropyridines to diamines and subsequent cyclization, a key workflow for this molecule. URL:[Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Architecture & Synthetic Utility of the 2-Amino-3-nitro-6-iodopyridine Scaffold

[1]

Executive Summary: The "Push-Pull-Polarize" Triad[1]

The 2-amino-3-nitro-6-iodopyridine scaffold represents a masterclass in functional group cooperativity.[1] It is not merely a substituted pyridine; it is a "Push-Pull-Polarize" system designed for high-fidelity medicinal chemistry.[1]

-

Push: The C2-amino group (

) acts as a strong -

Pull: The C3-nitro group (

) is a potent -

Polarize: The C6-iodine atom provides a soft, polarizable handle.[1] Unlike its chloro- or bromo-analogs, the C-I bond offers a unique "sigma-hole" for halogen bonding in protein pockets and serves as a superior leaving group for transition-metal catalyzed cross-couplings.[1]

This guide dissects the electronic underpinnings of this scaffold and translates them into robust, self-validating synthetic protocols.

Electronic Architecture & Reactivity Map

Understanding the molecular electrostatic potential (MEP) is prerequisite to predicting reactivity. The interplay between the ortho-amino/nitro motif and the para-nitro/iodo relationship dictates the scaffold's behavior.

Orbital Interactions and Resonance

The stability of this scaffold arises from the intramolecular hydrogen bond (IMHB) between the C2-amine hydrogen and the C3-nitro oxygen. This planarizes the system, maximizing

-

C6 Activation: The C3-nitro group exerts a strong mesomeric withdrawal (-M) effect.[1] This, combined with the inductive withdrawal (-I) of the pyridine nitrogen, renders the C6 position highly electrophilic. The C6-iodine, being a weak

-donor but good leaving group, makes this position a "hotspot" for Nucleophilic Aromatic Substitution ( -

C3 Reactivity: The nitro group is electronically primed for reduction to an amine, but its electron density is modulated by the C2-amine donor, making it resistant to accidental reduction under mild conditions.[1]

Reactivity Logic Diagram

The following diagram maps the electronic vectors to specific chemical transformations.

Caption: Functional group cooperativity mapping electronic features to specific synthetic outcomes.

Synthetic Protocols (Self-Validating Systems)[1]

Direct iodination of 2-amino-3-nitropyridine is often plagued by regioselectivity issues (C5 vs C6).[1] The most robust, scalable route involves the Regioselective Displacement Strategy starting from 2,6-dichloro-3-nitropyridine.[1]

Route Overview

-

Regioselective Ammonolysis:

at C2 (sterically driven). -

Finkelstein-Type Halogen Exchange: Conversion of C6-Cl to C6-I.

Caption: Optimized synthetic pathway ensuring regiochemical integrity of the 2-amino-6-iodo substitution pattern.

Detailed Methodology

Step 1: Synthesis of 2-Amino-3-nitro-6-chloropyridine

Mechanism: The C2 position is more electrophilic than C6 due to the inductive effect of the adjacent nitro group, but C6 is less sterically hindered.[1] However, under controlled conditions (low temp), ammonia preferentially attacks C2 due to the "ortho-effect" (hydrogen bonding stabilization of the transition state).

-

Reagents: 2,6-Dichloro-3-nitropyridine (1.0 eq), Ammonia (gas or 7N in MeOH, 2.5 eq), Isopropanol.

-

Protocol:

-

Dissolve 2,6-dichloro-3-nitropyridine in isopropanol (5 vol).

-

Cool to 0–5 °C.

-

Slowly sparge

gas or add methanolic ammonia, maintaining internal temp < 10 °C. -

Stir at RT for 12 h.

-

Validation Point: TLC (30% EtOAc/Hex) should show conversion of starting material (

) to a lower spot ( -

Workup: Pour into ice water. Filter the yellow precipitate.[1]

-

Yield: ~85–90%.

-

Step 2: Conversion to 2-Amino-3-nitro-6-iodopyridine

Mechanism: A Finkelstein-like reaction utilizing in situ generated HI (from NaI + Acetyl Chloride) or straight NaI/HI in refluxing nitrile.[1] The hard chloride is exchanged for the soft iodide, driven by the solubility difference of NaCl and the high nucleophilicity of iodide.

-

Reagents: 2-Amino-3-nitro-6-chloropyridine (1.0 eq), Sodium Iodide (NaI, 3.0 eq), Acetyl Chloride (0.5 eq - catalytic activator), Acetonitrile (dry).[1]

-

Protocol:

-

Suspend the chloro-intermediate and NaI in dry MeCN under

. -

Add Acetyl Chloride dropwise (exothermic).[1]

-

Reflux (80 °C) for 4–6 h.

-

Validation Point: LCMS is critical here.[1] Monitor the mass shift from M+H 174 (Cl) to M+H 266 (I).

-

Workup: Cool, quench with sat.

(to remove iodine color).[1] Extract with EtOAc.[1] -

Purification: Recrystallization from EtOH usually suffices.[1]

-

Characterization:

-

1H NMR (DMSO-d6):

~8.2 (d, 1H, C4-H), ~7.1 (d, 1H, C5-H), ~8.0 (br s, 2H,

-

-

Quantitative Data Summary

| Property | Value / Description | Significance |

| Molecular Weight | 265.01 g/mol | Fragment-like, ideal for lead optimization.[1] |

| ClogP | ~1.8 | Moderate lipophilicity; good membrane permeability.[1] |

| pKa (Pyridine N) | ~2.5 | Highly suppressed by |

| Dipole Moment | High (> 5 D) | Driven by parallel vectors of |

| C-X Bond Energy | C-I: ~57 kcal/mol | Weakest bond; selective activation site.[1] |

| Halogen Bond | I...O/N interactions possible in binding pockets ( |

Applications in Drug Discovery[2][3]

This scaffold is a "privileged structure" for kinase inhibitors and DNA-intercalating agents.[1]

Case Study: Imidazo[4,5-b]pyridine Synthesis

The primary utility of this scaffold is as a precursor to 2-substituted-imidazo[4,5-b]pyridines.

-

Reduction: The

group is reduced ( -

Cyclization: Condensation with aldehydes or carboxylic acids yields the imidazopyridine core.[1]

-

Late-Stage Diversification: The C6-Iodine survives these steps, allowing for late-stage Suzuki couplings to install "tail" regions of the drug molecule (e.g., solubilizing groups).[1]

Halogen Bonding in SAR

In Structure-Activity Relationship (SAR) studies, replacing a C6-Chloro with C6-Iodo often results in a potency boost (10-100x).[1] This is attributed to:

References

-

Regioselective Amination of Chloronitropyridines

-

Halogen Exchange Methodologies

-

Scaffold Utility in Kinase Inhibitors

-

Crystal Structure & Geometry

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 6-iodo-3-nitro-2-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Alkynyl-2-aminopyridines

The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This powerful transformation enables the direct linkage of terminal alkynes with aryl or vinyl halides, providing a versatile and efficient route to a vast array of complex molecular architectures.[3] Its applications are particularly profound in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1]

Among the myriad of heterocyclic scaffolds of interest in medicinal chemistry, the 2-aminopyridine moiety is a privileged structure, appearing in numerous clinically approved drugs and biologically active compounds. The introduction of an alkynyl substituent onto this core via Sonogashira coupling offers a gateway to novel chemical space, allowing for the facile elaboration into more complex structures or for the alkyne itself to serve as a key pharmacophoric element.

This application note provides a detailed guide to the Sonogashira coupling of 6-iodo-3-nitro-2-aminopyridine, a substrate of significant interest due to the presence of both a strongly electron-withdrawing nitro group and a coordinating amino group. The insights and protocols described herein are designed to equip researchers with the knowledge to successfully navigate the nuances of this specific transformation and adapt it to their unique synthetic challenges.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] A simplified representation of this process is outlined below.

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

The palladium cycle commences with the oxidative addition of the aryl halide to a palladium(0) complex. Concurrently, in the copper cycle, the terminal alkyne coordinates to a copper(I) salt and is deprotonated by a base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting alkynyl palladium(II) species subsequently undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.[3]

Experimental Protocols

Materials and Reagents

-

6-iodo-3-nitro-2-aminopyridine

-

Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Phosphine ligand (e.g., triphenylphosphine, PPh₃)

-

Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

General Procedure for Sonogashira Coupling

The following protocol is a general guideline and may require optimization for specific substrates and scales.

Caption: General experimental workflow for Sonogashira coupling.

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-iodo-3-nitro-2-aminopyridine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), copper(I) iodide (1-5 mol%), and, if necessary, an additional phosphine ligand (e.g., PPh₃, 2-10 mol%).

-

Solvent and Base Addition: Add anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 eq).

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by subjecting it to several freeze-pump-thaw cycles. This is crucial to remove dissolved oxygen which can lead to catalyst deactivation and alkyne homocoupling.[1]

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture via syringe.

-

Reaction Monitoring: Heat the reaction to the desired temperature (typically ranging from room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-nitro-6-alkynylpyridine.

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling of 6-iodo-3-nitro-2-aminopyridine hinges on the careful selection and optimization of several key parameters.

| Parameter | Typical Conditions & Rationale | Optimization Considerations |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%), Pd(PPh₃)₄ (2-5 mol%). These are common, commercially available, and effective catalysts for a wide range of Sonogashira couplings.[3] | For challenging couplings, consider more active catalysts based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3] |

| Copper Co-catalyst | CuI (1-5 mol%). CuI facilitates the formation of the copper acetylide, which is crucial for the transmetalation step.[1] | In cases of significant alkyne homocoupling (Glaser coupling), a copper-free protocol may be beneficial.[1] |

| Base | Et₃N, DIPEA (2-3 eq). The base neutralizes the HX byproduct and facilitates the deprotonation of the terminal alkyne.[1] | Stronger, non-nucleophilic bases like DBU can sometimes be advantageous. The basicity and coordinating ability of the base can influence the reaction rate and outcome. |

| Solvent | THF, DMF. These solvents are generally good at dissolving the reactants and catalysts. DMF is more polar and can facilitate reactions with less soluble substrates. | The choice of solvent can impact catalyst stability and reaction rate. For sensitive substrates, other solvents like toluene or dioxane may be explored. |

| Temperature | Room temperature to 80 °C. The high reactivity of the iodo-substituent may allow for milder reaction conditions.[1] | Start at a lower temperature and gradually increase if the reaction is sluggish. The electron-withdrawing nitro group may activate the C-I bond, potentially allowing for lower temperatures. |

| Reaction Time | 2-24 hours. Monitor by TLC or LC-MS to determine the optimal reaction time. | Prolonged reaction times at elevated temperatures can lead to decomposition of the starting material or product. |

Potential Challenges and Troubleshooting

-

Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, particularly in the presence of oxygen.[1]

-

Solution: Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere. Consider using a copper-free Sonogashira protocol if homocoupling persists.

-

-

Low Reactivity: The steric hindrance around the 6-position or potential coordination of the 2-amino group to the catalyst could slow down the reaction.

-

Solution: Increase the reaction temperature, use a more active catalyst system (e.g., with a more electron-rich and bulky ligand), or switch to a more polar solvent like DMF.

-

-

Side Reactions Involving the Nitro Group: The strongly electron-withdrawing nitro group could potentially participate in undesired side reactions under certain conditions.

-

Solution: Employ the mildest possible reaction conditions (lower temperature, shorter reaction time) that still afford a reasonable conversion to the desired product.

-

-

Dehalogenation: Reductive dehalogenation of the starting material can occur, leading to the formation of 3-nitro-2-aminopyridine.

-

Solution: Ensure high-purity reagents and solvents. The choice of base and ligand can also influence the extent of this side reaction.

-

Conclusion

The Sonogashira coupling of 6-iodo-3-nitro-2-aminopyridine provides a powerful and versatile method for the synthesis of novel alkynyl-substituted 2-aminopyridines. By carefully selecting the catalyst system, base, and solvent, and by diligently excluding oxygen from the reaction, researchers can achieve high yields of the desired products. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of this important transformation in the pursuit of new chemical entities for drug discovery and development.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

-

MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

-

PubMed Central. Ligand-Enabled Alkynylation of C(sp3)–H Bonds with Pd(II) Catalysts. [Link]

-

ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

-

MDPI. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

-

ETH Research Collection. Picolinamides and Iodoalkynes Enable Palladium-Catalyzed syn- Aminoalkynylation of Di- and Trisubstituted Alkenes to Give Pyrrolidines. [Link]

-

ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

-

PubMed Central. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]

Sources

High-Efficiency Heck Coupling of 6-Iodo-3-nitro-pyridin-2-ylamine: Mechanistic Insights and Optimization

Introduction & Substrate Analysis

The substrate 6-iodo-3-nitro-pyridin-2-ylamine (also known as 2-amino-3-nitro-6-iodopyridine) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of CDK, GSK-3, and other kinase inhibitors. Its structural utility lies in the ability to fuse the pyridine ring into bicyclic systems (e.g., pyrido[2,3-d]pyrimidines) or to functionalize the C6 position via cross-coupling.

However, this substrate presents a dichotomy of reactivity that often confounds standard Heck protocols:

-

High Electrophilicity (Advantage): The C6-Iodine bond is highly activated for oxidative addition due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-nitro group.

-

Catalyst Poisoning Potential (Challenge): The C2-amino group (

) is a Lewis base capable of coordinating to Pd(II) species, potentially arresting the catalytic cycle.

Key Mechanistic Insight: Unlike simple 2-aminopyridines, the 3-nitro group in this substrate forms a strong intramolecular hydrogen bond with the C2-amine. This "locks" the amine conformation and significantly reduces the electron density on the nitrogen, mitigating its tendency to poison the palladium catalyst. Consequently, protecting group chemistry is generally unnecessary if the protocol is optimized correctly.

Mechanistic Pathway[1]

The Heck reaction for this substrate follows a Pd(0)/Pd(II) catalytic cycle.[1][2] The critical deviation from standard arene chemistry is the electronic bias of the pyridine ring.

Graphviz Diagram: Catalytic Cycle & Regioselectivity

Figure 1: The catalytic cycle highlights the rapid oxidative addition facilitated by the nitro-activated pyridine ring. The rate-determining step is often the migratory insertion or the regeneration of Pd(0) if the base is inefficient.

Standardized Protocol

This protocol is designed for scale-up from 100 mg to 5 g. It utilizes a phosphine-ligated Palladium system which is robust against air and moisture relative to more exotic catalysts.

Reagents & Stoichiometry

| Component | Role | Equiv. | Recommended Reagent | Notes |

| Substrate | Electrophile | 1.0 | This compound | Purity >97% essential. |

| Alkene | Nucleophile | 1.5 - 2.0 | Acrylates, Styrenes, Acrylamides | Excess required to suppress homocoupling. |

| Catalyst | Metal Source | 0.05 (5 mol%) | Cost-effective; generates Pd(0) in situ. | |

| Ligand | Stabilizer | 0.10 (10 mol%) | ||

| Base | HI Scavenger | 2.5 | Organic bases preferred for solubility in DMF. | |

| Solvent | Medium | 0.2 M | DMF or DMA | High polarity required to dissolve the nitropyridine. |

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

-

Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add This compound (1.0 equiv),

(5 mol%), and -

Seal the flask with a septum and cycle vacuum/Nitrogen (

) three times to remove oxygen. Critical: Oxygen causes rapid catalyst decomposition (Pd black precipitation).

Step 2: Solvent and Reagent Addition

-

Inject anhydrous DMF (concentration ~0.2 M relative to substrate) via syringe.

-

Inject the Alkene (1.5 equiv) followed by Triethylamine (

, 2.5 equiv). -

The solution typically turns a dark orange/red color due to the nitropyridine and Pd-phosphine complex formation.

Step 3: Reaction

-

Heat the mixture to 90°C . Note: Do not exceed 110°C initially, as thermal degradation of the nitro-amine moiety can occur.

-

Stir vigorously for 4–12 hours .

-

Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LCMS. The starting iodide (Rt ~ mid-range) should disappear, replaced by a more polar fluorescent product spot.

Step 4: Workup

-

Cool the reaction mixture to room temperature.

-

Dilution: Pour the mixture into 5 volumes of water. The product often precipitates as a yellow/orange solid due to low aqueous solubility.

-

Extraction (if no precipitate): Extract with Ethyl Acetate (

). Wash combined organics with water ( -

Dry over

, filter, and concentrate in vacuo.

Step 5: Purification

-

Purify via Flash Column Chromatography on silica gel.

-

Gradient: 0%

60% Ethyl Acetate in Hexanes. -

Collect the bright yellow fractions.

Optimization & Troubleshooting Guide

If the standard protocol yields <50% or shows incomplete conversion, follow this decision tree.

Graphviz Diagram: Optimization Workflow

Figure 2: Troubleshooting logic. "Jeffery Conditions" (adding Tetrabutylammonium bromide) stabilize Pd nanoparticles, preventing "Pd black" precipitation.

Common Issues & Solutions

-

Issue: Catalyst Deactivation (Pd Black formation)

-

Cause: The free amine might be destabilizing the Pd-phosphine complex, or the reaction temperature is too high for the ligand.

-

Solution: Add TBAB (Tetrabutylammonium bromide) (1.0 equiv). This creates a "Jeffery condition" system where the ammonium salt stabilizes colloidal Palladium, often boosting yields significantly in difficult Heck couplings [1].

-

-

Issue: Incomplete Conversion

-

Cause: The oxidative addition is stalling.

-

Solution: Switch to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle of dppf facilitates the reductive elimination step and stabilizes the Pd center against amine coordination.

-

-

Issue: Regioisomer Formation

-

Analysis: With this compound, regioselectivity is rarely an issue because the C6-I bond is significantly weaker and more activated than any other bond. C-H activation at other positions is negligible under these conditions.

-

Analytical Validation (Self-Validating the Protocol)

To ensure scientific integrity, the synthesized product must be validated using the following markers:

-

1H NMR (DMSO-d6):

-

Look for the disappearance of the C6-H (if comparing to de-iodo precursor) or the specific shift of the pyridine protons.

-

Diagnostic Signal: The trans-alkene protons (coupling constant

) confirm the formation of the Heck product. -

The

protons typically appear as a broad singlet around 7.5–8.5 ppm (deshielded by the nitro group).

-

-

HRMS: Observe the parent ion

. The Iodine isotopic pattern (mass defect) will disappear, replaced by the pattern of the alkene substituent.

References

-

Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289. Link

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Knowles, J. P., & Buchwald, S. L. (2011). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Organic Letters, 13(8), 1984–1987.[3] Link

-

BenchChem. (2025).[4] "Application Notes and Protocols for the Heck Reaction of 6-Bromonicotinonitrile." BenchChem Application Library. Link

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). "Aryl-aryl bond formation one century after the discovery of the Ullmann reaction." Chemical Reviews, 102(5), 1359-1470. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-iodo-3-nitro-pyridin-2-ylamine

Welcome to the technical support center for the synthesis of 6-iodo-3-nitro-pyridin-2-ylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic yields and product purity. The information herein is synthesized from established chemical principles and proven field insights to ensure scientific integrity and practical applicability.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique set of challenges primarily centered on achieving high regioselectivity during the electrophilic substitution steps on the pyridine ring. The interplay of the directing effects of the amino, iodo, and nitro groups requires careful control of reaction conditions to prevent the formation of undesired isomers and side products. This guide will walk you through a reliable synthetic pathway and provide solutions to common issues encountered during the process.

Proposed Synthetic Pathway

A robust and logical synthetic route to this compound begins with the commercially available and relatively inexpensive starting material, 2-aminopyridine. The proposed pathway involves a three-step process:

-

Iodination: Introduction of the iodine atom at the 5-position of 2-aminopyridine.

-

Nitration: Regioselective nitration at the 3-position.

-

Purification: Isolation and purification of the final product.

Caption: Troubleshooting decision tree for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My iodination of 2-aminopyridine is giving a low yield. What are the possible causes and solutions?

A1: Low yields in the iodination step can often be attributed to several factors:

-

Incomplete Reaction: The reaction may not have gone to completion.

-

Solution: Ensure that the iodine has been completely consumed by monitoring the reaction with Thin Layer Chromatography (TLC). If the starting material is still present, you can try increasing the reaction time or slightly increasing the amount of hydrogen peroxide.

-

-

Sub-optimal pH: The pH of the reaction mixture can influence the reactivity of the iodinating species.

-

Solution: While this protocol uses water as a solvent without explicit pH control, ensuring good mixing is crucial.

-

-

Product Loss During Workup: The product might be partially soluble in the aqueous mother liquor.

-

Solution: Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation. Washing the filter cake with ice-cold water will also minimize loss.

-

Q2: During the nitration of 2-amino-5-iodopyridine, I am getting a dark, tarry mixture and a very low yield of the desired product. What is happening?

A2: The formation of a dark, tarry substance during nitration is a common issue and usually indicates decomposition or side reactions.

-

Overheating: Nitration reactions are highly exothermic. [1]If the temperature is not strictly controlled, it can lead to uncontrolled side reactions and decomposition of the starting material and product.

-

Solution: Meticulously maintain the temperature of the reaction mixture between 0-5 °C during the addition of the nitrating agent. Use a properly sized ice bath and add the nitrating mixture very slowly.

-

-

Incorrect Stoichiometry: Using a large excess of the nitrating agent can lead to over-nitration or oxidation of the amino group.

-

Solution: Use the recommended stoichiometry of the nitrating agents.

-

-

Impure Starting Material: Impurities in the 2-amino-5-iodopyridine can lead to side reactions.

-

Solution: Ensure the starting material for the nitration step is of high purity. Recrystallize the 2-amino-5-iodopyridine if necessary.

-

Q3: I am observing the formation of an isomeric product during the nitration step. How can I improve the regioselectivity for the 3-nitro isomer?

A3: The formation of isomers is a result of the competing directing effects of the substituents on the pyridine ring.

-

Understanding Directing Effects: The amino group at C2 is a strong ortho-, para-director, while the iodo group at C5 is a weaker ortho-, para-director. The C3 position is ortho to the strongly activating amino group, making it the most electronically favored position for electrophilic attack. The C4 and C6 positions are also activated.

-

Controlling Reaction Conditions:

-

Temperature: Lower temperatures generally favor the kinetically controlled product, which in this case is expected to be the 3-nitro isomer due to the strong activation by the adjacent amino group.

-

Nitrating Agent: The choice of nitrating agent can influence regioselectivity. The use of a mixed acid system (HNO₃/H₂SO₄) is standard, but other nitrating agents could be explored if selectivity remains an issue.

-

Q4: What is the best method for purifying the final product, this compound?

A4: The purification strategy will depend on the nature and quantity of the impurities.

-

Recrystallization: This is often the most effective method for removing minor impurities.

-

Solvent Selection: Experiment with different solvents or solvent mixtures to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Common solvents for this type of compound include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

-

-

Column Chromatography: If recrystallization is not effective, column chromatography can be used.

-

Stationary Phase: Silica gel is the most common stationary phase. However, some amino- and nitro-containing compounds can be sensitive to the acidic nature of silica. If you observe product degradation on the column, consider using neutral alumina. [2] * Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point for elution.

-

-

Trituration: This involves suspending the crude product in a solvent in which the desired product is sparingly soluble, but the impurities are soluble. The solid product is then collected by filtration.

Q5: Are there any alternative synthetic routes to consider if this pathway is not yielding the desired results?

A5: Yes, several alternative strategies could be explored:

-